![molecular formula C17H21ClN2O2 B4652747 4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4652747.png)
4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride
Overview
Description
4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core substituted with a dimethylamino group, making it a valuable reagent in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps. One common method includes the reaction of p-cyanobenzylchloride with methylpiperazine in a mixed solvent of ethanol and water. The reaction is heated under controlled conditions, followed by cooling and the addition of sodium hydroxide. The mixture is then refluxed, cooled, and treated with dilute hydrochloric acid to precipitate the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical assays and as a fluorescent probe in molecular biology.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to bind to various substrates and catalyze reactions. The compound’s effects are mediated through pathways involving nucleophilic substitution and electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride include:
- Methyl 4-(dimethylamino)benzoate
- 4-(Dimethylamino)benzoic acid
- 4-{bis[4-(dimethylamino)phenyl]methyl}phenol
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[[[4-(dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19(2)16-9-5-14(6-10-16)12-18-11-13-3-7-15(8-4-13)17(20)21;/h3-10,18H,11-12H2,1-2H3,(H,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSDURPSAMRFTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.